![molecular formula C7H14ClNO B1430842 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride CAS No. 1797303-39-9](/img/structure/B1430842.png)
2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride
Overview
Description
2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride is a chemical compound with the molecular formula C7H13NO·HCl. It is a bicyclic compound featuring an oxirane ring (epoxide) fused to a cyclopropane ring, and an amine group attached to the seven-position of the bicyclic structure. This compound is often used in organic synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxabicyclo[4.2.0]octan-7-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of amino alcohols under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid to facilitate the formation of the oxirane ring.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the cyclization of amino alcohols. The process may involve the use of reactors capable of handling strong acids and controlling reaction temperatures to ensure the formation of the desired product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxidized products.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, osmium tetroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like water, alcohols, or amines can be used, often in the presence of acids or bases to facilitate the reaction.
Major Products Formed:
Oxidation: Diols, ketones, or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Hydroxylated or aminated products.
Scientific Research Applications
2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound can be used to study biological processes involving epoxide-containing molecules.
Medicine: It may be employed in the development of new drugs, particularly those targeting diseases where epoxide chemistry is relevant.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-oxabicyclo[4.2.0]octan-7-amine hydrochloride exerts its effects depends on the specific application. In general, the compound can interact with biological targets through its epoxide ring, which can open and form covalent bonds with nucleophiles in biological molecules. This interaction can modulate biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Bicyclo[4.2.0]octan-7-amine hydrochloride: Similar structure but without the epoxide ring.
Epoxides: Other epoxides with different ring sizes or substituents.
Amines: Other amines with different ring structures or functional groups.
Uniqueness: 2-Oxabicyclo[420]octan-7-amine hydrochloride is unique due to its bicyclic structure containing both an epoxide and a cyclopropane ring
Biological Activity
2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride (CAS No. 1797303-39-9) is a bicyclic amine characterized by its unique oxabicyclic structure and amine functional group. This compound has garnered attention in pharmacological research due to its potential biological activities, which involve interactions with various molecular targets, including enzymes and receptors.
- Molecular Formula : CHClNO
- Molecular Weight : 163.65 g/mol
- CAS Number : 1797303-39-9
The biological activity of this compound is primarily associated with its ability to bind to specific biological targets, leading to modulation of various cellular functions. Research indicates that the compound can influence cellular signaling pathways and enzyme activities by interacting with distinct binding sites on proteins and receptors .
Enzyme Interaction
Studies have shown that this compound can modulate enzyme activities, potentially altering metabolic pathways within cells. This modulation is significant in understanding the compound's therapeutic potential in treating diseases where enzyme dysfunction is a factor.
Cellular Effects
The compound has been observed to affect cellular functions such as:
- Cell Proliferation : In vitro studies suggest that it may inhibit the growth of certain cancer cell lines, indicating potential anticancer properties.
- Apoptosis Induction : Some derivatives of similar bicyclic compounds have shown the ability to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, suggesting a mechanism that may be relevant for this compound as well .
Comparative Analysis with Similar Compounds
To highlight the unique biological activity of this compound, a comparison with structurally similar compounds is provided below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Rac-(1R,6S)-2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride | Bicyclic amine with oxabicyclic framework | Modulates enzyme activity; potential anticancer effects |
Rac-(1R,6S,7S)-2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride | Similar bicyclic structure | Inhibitory effects on cell growth; apoptosis induction |
(1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride | Bicyclic amine; different stereochemistry | Used as a probe for enzyme-substrate interactions |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Anticancer Activity : A study demonstrated that certain derivatives exhibited significant inhibition of cell growth in various cancer cell lines (e.g., HL60) at concentrations as low as 10 µM, suggesting a promising avenue for further research into its anticancer properties .
- Enzyme Modulation : Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications targeting metabolic disorders.
- Apoptotic Mechanisms : Similar compounds have been shown to induce apoptosis through ROS generation, which may also be relevant for understanding the mechanisms through which this compound exerts its biological effects .
Properties
IUPAC Name |
2-oxabicyclo[4.2.0]octan-7-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-4-7-5(6)2-1-3-9-7;/h5-7H,1-4,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXXSQBQDHGGSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC2OC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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